5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Brand Name: Vulcanchem
CAS No.: 1276666-13-7
VCID: VC0060035
InChI: InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3
SMILES: CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C13H16ClN3O
Molecular Weight: 265.741

5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole

CAS No.: 1276666-13-7

Cat. No.: VC0060035

Molecular Formula: C13H16ClN3O

Molecular Weight: 265.741

* For research use only. Not for human or veterinary use.

5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole - 1276666-13-7

Specification

CAS No. 1276666-13-7
Molecular Formula C13H16ClN3O
Molecular Weight 265.741
IUPAC Name 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Standard InChI InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3
Standard InChI Key RADJSLVGESASMK-UHFFFAOYSA-N
SMILES CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole consists of a benzoxazole core with a chloro substituent at the 5-position, connected to a seven-membered 1,4-diazepan ring bearing a methyl group. The benzoxazole moiety is a heterocyclic aromatic compound containing an oxygen atom and a nitrogen atom in its five-membered ring fused to a benzene ring. The diazepan ring contains four carbon atoms and three nitrogen atoms, with one nitrogen atom forming the connection point to the benzoxazole structure .

The compound exists in both racemic and enantiomerically pure forms, with the (R)-enantiomer being of particular interest in pharmaceutical research. The chiral center is located at the 5-position of the diazepan ring where the methyl substituent is attached .

Physical and Chemical Properties

The compound demonstrates distinctive physicochemical properties that influence its behavior in various environments and applications. These properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₃H₁₆ClN₃O
Molecular Weight265.74 g/mol
AppearanceNot specified in literature-
Boiling Point395°C at 760 mmHg
SolubilitySoluble in organic solvents
StabilityStable under normal conditions
Topological Polar Surface Area (TPSA)41.3 Ų
LogP2.6694
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds1

The compound also exists as a hydrochloride salt (CAS: 1266664-66-7) with the molecular formula C₁₃H₁₇Cl₂N₃O and a molecular weight of 302.200 g/mol. The salt form typically exhibits enhanced solubility in aqueous media, making it potentially more suitable for certain pharmaceutical applications .

Stereochemistry and Isomers

The methyl group on the diazepan ring introduces chirality, resulting in two possible stereoisomers: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole (CAS: 1266975-27-2) and its (S)-enantiomer. The (R)-enantiomer has been more extensively studied and documented in research literature . Stereochemistry plays a critical role in the compound's biological activity, as enantiomers can exhibit different pharmacological properties and interactions with biological targets .

Synthesis and Preparation Methods

General Synthetic Approaches

Chemical Reactivity and Modifications

Reactivity Profile

The reactivity of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole is determined by its functional groups and structural features:

Common Reactions and Derivatives

Several chemical transformations can be performed on 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole to obtain derivatives with potentially enhanced properties:

  • Substitution of the chloro group with other functional groups

  • Modification of the diazepan ring

  • Formation of various salts, such as the hydrochloride, to enhance solubility and stability

  • Addition of functional groups to the benzoxazole core for fine-tuning of activity

The hydrochloride salt form (CAS: 1266664-66-7) is a notable derivative with improved solubility characteristics for experimental applications .

Analytical Identification and Characterization

Spectroscopic Identification

Various spectroscopic techniques can be employed for the identification and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

These techniques provide valuable information about the compound's structure, purity, and chemical identity .

Chromatographic Analysis

Chromatographic methods are essential for the analysis and purification of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

These techniques are particularly important for monitoring reaction progress, assessing purity, and separating enantiomers if required.

Identifier TypeValueReference
CAS Number (racemic)1276666-13-7
CAS Number ((R)-isomer)1266975-27-2
CAS Number (HCl salt)1266664-66-7
InChIKey (racemic)RADJSLVGESASMK-UHFFFAOYSA-N
InChIKey ((R)-isomer)RADJSLVGESASMK-SECBINFHSA-N
PubChem CID (racemic)53260162
PubChem CID ((R)-isomer)53260164
HazardStatementReference
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

The compound is generally classified with the GHS07 (harmful) pictogram and a "Warning" signal word .

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